![molecular formula C23H17BrN4S B2880836 7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-59-7](/img/structure/B2880836.png)

7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

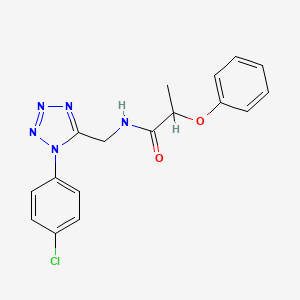

Description

This compound is a derivative of thieno[3,2-d]pyrimidin-4-amine . It’s part of a class of compounds that have been found to inhibit Mycobacterium tuberculosis bd oxidase . This makes it an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and a pyrimidine core . The structural simplicity of this compound makes it an attractive scaffold to explore structure–activity-relationship (SAR) studies .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been synthesized through various reactions .Scientific Research Applications

Synthesis and Structural Analysis

- Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized for structural analysis, demonstrating the influence of substituents on the heterocyclic ring's positioning, which may affect their biological activity (S. Asaftei et al., 2009).

Potential Antimicrobial and Antitumor Activities

- Certain pyrimidine derivatives are intermediates in the synthesis of antitumor drugs, especially as small molecular inhibitors (Wenhui Gan et al., 2021).

- Synthesized tricyclic compounds, including pyrrolo[2,3-d]pyrimidine analogs, have shown significant antibacterial and antifungal activities, suggesting potential for antimicrobial applications (M. Mittal et al., 2011).

Inhibition of Biological Processes

- Novel pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of NF-κB inducing kinase (NIK), offering a foundation for developing new treatments for psoriasis (Yuqin Zhu et al., 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that play crucial roles in regulating the cell cycle, transcription, and neuronal function .

Mode of Action

This compound acts as an inhibitor of CDKs . It binds to the active site of CDKs, preventing their interaction with cyclins, the proteins that activate CDKs . This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

The inhibition of CDKs affects multiple biochemical pathways. Primarily, it disrupts the cell cycle , preventing cells from progressing through the G1/S and G2/M transitions . This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Similar compounds have demonstrated good oral bioavailability , suggesting that this compound may also be well-absorbed and distributed in the body.

Result of Action

The result of this compound’s action is the inhibition of cell division . By disrupting the cell cycle, it can induce cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential candidate for the development of new anticancer drugs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or other drugs, can also impact its efficacy .

Future Directions

properties

IUPAC Name |

7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN4S/c24-17-8-10-18(11-9-17)28-14-20(16-5-2-1-3-6-16)21-22(26-15-27-23(21)28)25-13-19-7-4-12-29-19/h1-12,14-15H,13H2,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGKKCNVNPEMCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CS4)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-[3-[2-keto-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide](/img/structure/B2880753.png)

![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)

![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)

![1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2880763.png)

![1-[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2880764.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2880766.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2880773.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880776.png)